1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide
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Overview
Description
1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrazolo[1,5-a]pyrazine core, and a piperidine-4-carboxamide moiety. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted hydrazine with a suitable diketone can yield the pyrazolo[1,5-a]pyrazine core.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene precursors.
Attachment of the Piperidine-4-carboxamide Moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry .
Chemical Reactions Analysis
1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways, often serving as a tool compound in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. It has shown promise in preclinical studies for its anticancer and anti-inflammatory properties.
Industry: In the pharmaceutical industry, the compound is used in the development of new drug candidates and formulations
Mechanism of Action
The mechanism of action of 1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways. These interactions result in various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrazolo core but differ in their substitution patterns and functional groups. They are known for their kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also feature a pyrazolo core and are studied for their anticancer properties.
Pyrrolopyrazine Derivatives: These compounds have a pyrrolo ring fused to a pyrazine ring and are explored for their biological activities
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications in scientific research. Its synthesis involves multiple steps, and it undergoes various chemical reactions. The compound has promising applications in chemistry, biology, medicine, and industry, with a mechanism of action that involves interaction with specific molecular targets. Its comparison with similar compounds highlights its distinct properties and potential for further exploration.
Properties
IUPAC Name |
1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c16-14(21)11-3-6-19(7-4-11)15-13-9-12(10-1-2-10)18-20(13)8-5-17-15/h5,8-11H,1-4,6-7H2,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGDMLBFYVNFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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